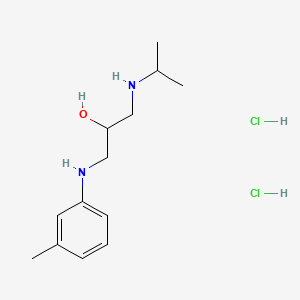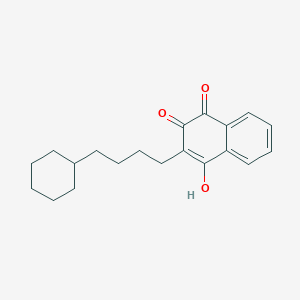
3-(4-Cyclohexylbutyl)-4-hydroxynaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cyclohexylbutyl)-4-hydroxynaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by a naphthalene ring system substituted with a hydroxyl group and a cyclohexylbutyl side chain. Naphthoquinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclohexylbutyl)-4-hydroxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene derivatives, followed by the introduction of the cyclohexylbutyl side chain through alkylation reactions. The hydroxyl group can be introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions are critical to ensure the purity and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Cyclohexylbutyl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The naphthoquinone core can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
3-(4-Cyclohexylbutyl)-4-hydroxynaphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antioxidant and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Cyclohexylbutyl)-4-hydroxynaphthalene-1,2-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Cyclohexylbutyl)-3-hydroxy-1,4-naphthoquinone
- 2-Hydroxy-3-(2-methylbutyl)-1,4-naphthoquinone
- 2-Hydroxy-3-(2-phenylbutyl)-1,4-naphthoquinone
Uniqueness
3-(4-Cyclohexylbutyl)-4-hydroxynaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
6320-71-4 |
|---|---|
Formule moléculaire |
C20H24O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-(4-cyclohexylbutyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C20H24O3/c21-18-15-11-6-7-12-16(15)19(22)20(23)17(18)13-5-4-10-14-8-2-1-3-9-14/h6-7,11-12,14,21H,1-5,8-10,13H2 |
Clé InChI |
RQUFRNMVXBWYIB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCCCC2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



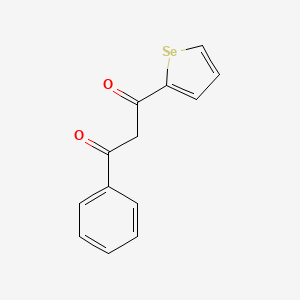
![{4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone](/img/structure/B14720344.png)
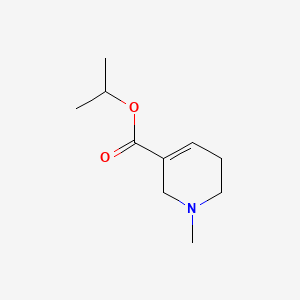
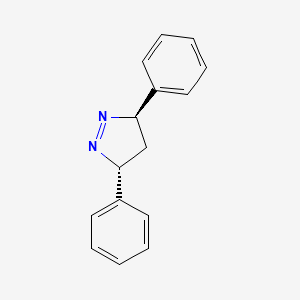

![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)
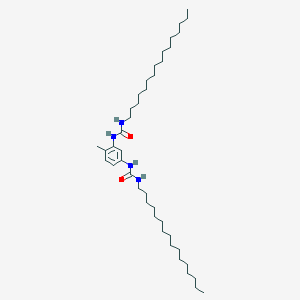

![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)


